Gibberellenic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

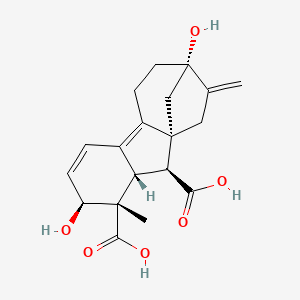

Gibberellic Acid is a hormone found in plants and fungi . Its chemical formula is C19H22O6 . When purified, it is a white to pale-yellow solid . Plants in their normal state produce large amounts of GA3 . It is possible to produce the hormone industrially using microorganisms . Gibberellic Acid is a simple gibberellin, a pentacyclic diterpene acid promoting growth and elongation of cells . It affects decomposition of plants and helps plants grow if used in small amounts, but eventually plants develop tolerance to it .

Synthesis Analysis

Gibberellic Acid was first identified in Japan in 1926, as a metabolic by-product of the plant pathogen Gibberella fujikuroi . It is produced industrially using microorganisms . Over 130 types of gibberellic acids have been discovered so far . Several of these are not biologically active (bioactive), so they serve as precursors for bioactive GAs such as GA1, GA3, GA4 and GA7 .

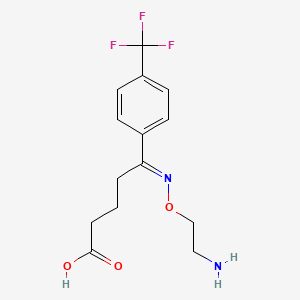

Molecular Structure Analysis

The molecular structure of Gibberellic Acid is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . It is a lactone, a gibberellin monocarboxylic acid, an organic heteropentacyclic compound and a C19-gibberellin .

Chemical Reactions Analysis

Gibberellic Acid plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It can modulate the expression of genes involved in ABA and GA metabolism, thereby influencing the balance of these hormones and affecting the ABA/GA ratio .

Physical and Chemical Properties Analysis

Gibberellic Acid is a white to pale-yellow solid . Its molecular formula is C19H22O6 . The melting point of Gibberellic Acid is around 223-225°C . It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone .

Scientific Research Applications

Stimulating Barley Germination : Gibberellenic acid has been found to stimulate the germination of barley, along with other gibberellins and derivatives. This is significant in the malting industry, where accelerated germination is desired (Griffiths, Macwilliam, & Reynolds, 1964).

Fermentation and Bioprocess Strategies : In the production of gibberellic acid through fermentation, one of the challenges is the transformation of GA3 into this compound, which limits the yield of GA3. Addressing this issue is critical for enhancing the efficiency of gibberellic acid production used in agriculture and brewing industries (Shukla, Srivastava, & Chand, 2003).

Decomposition and Biological Activity : this compound is a product of the decomposition of gibberellic acid (GA3) and its formation affects the biological activity of GA3. Understanding this decomposition is crucial for optimizing the use of GA3 in agricultural applications (Pérez, Vecchiola, Pinto, & Agosin, 1996).

Degradation Under Stress Conditions : Research on the degradation behavior of gibberellic acid under various stress factors, such as light, pH, and temperature, has shown that this compound is one of the degradation products formed under certain conditions. This is relevant for the safe storage and application of GA3 in agriculture (Jiang et al., 2021).

Photochemical Transformations : this compound undergoes photochemical transformations, which is relevant for understanding its behavior under different environmental conditions and its potential applications or limitations in agricultural practices (Al-Ekabi & Derwish, 1984).

Biological Activity in Plant Growth : this compound has been shown to have varying degrees of biological activity in different plant species, which is important for its potential use as a growth regulator in agriculture (Sembdner, Schneider, & Schreiber, 1965).

Mechanism of Action

Gibberellenic acid, also known as (1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid, is a potent plant hormone that plays a crucial role in plant growth and development . This article provides an in-depth understanding of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets plant cells, where it regulates many growth and developmental aspects . It plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It triggers cell division and elongation processes, transitions from meristem to shoot growth, juvenile to adult leaf stage, vegetative to flowering, and determining sex expression .

Mode of Action

This compound promotes stem elongation by stimulating cell division and elongation in the internodal regions . It triggers the synthesis of enzymes that break down the cell wall components, allowing cells to expand and elongate . It also enhances the synthesis of α-amylase and ribonuclease in isolated aleurone layers .

Biochemical Pathways

This compound affects various biochemical pathways in plants. It plays a role in seed germination, stem elongation, meristematic tissue development, and differentiation of floral organs . It also influences the biosynthesis and signaling of other plant hormones, mediating tolerance to various abiotic stresses .

Pharmacokinetics

The pharmacokinetics of this compound in plants involve its synthesis in the root and stem apical meristems, young leaves, and seed embryos . It is likely transported through the vascular tissue . .

Result of Action

The action of this compound results in improved plant growth and development. It enhances seed germination, stimulates shoot elongation, and promotes fruit and flower maturation . It also improves the plant’s tolerance to various environmental stresses .

Action Environment

The action of this compound is influenced by various environmental factors. Abiotic stresses such as salinity, temperature extremes, drought, and heavy metals/metalloids can limit its effectiveness . This compound plays a pivotal role in mitigating these abiotic stresses in plants by modulating various physio-biochemical and molecular processes .

Safety and Hazards

Gibberellic Acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Gibberellenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It stimulates the cells of germinating seeds to produce mRNA molecules that code for hydrolytic enzymes . This compound regulates growth, and applications of very low concentrations can have a profound effect .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It can stimulate rapid stem and root growth, induce mitotic division in the leaves of some plants, and increase seed germination rates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, promoting growth and elongation of cells .

Properties

IUPAC Name |

(1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZEMKSAYRHSW-SBECISRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H](C=CC2=C3CC[C@@]4(C[C@]3(CC4=C)[C@H]([C@@H]21)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.